2-(4-Isobutylpiperazin-1-yl)ethanol

Overview

Description

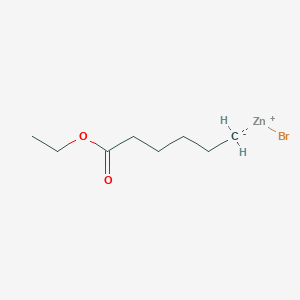

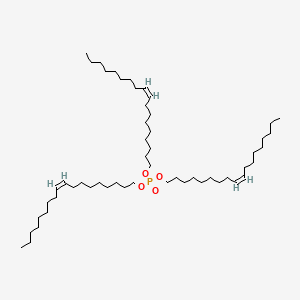

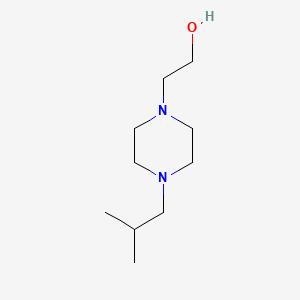

2-(4-Isobutylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C10H22N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-(4-Isobutylpiperazin-1-yl)ethanol consists of an isobutyl group attached to a piperazine ring, which is further connected to an ethanol group . This unique structure allows for diverse applications.Physical And Chemical Properties Analysis

2-(4-Isobutylpiperazin-1-yl)ethanol has physical and chemical properties typical of similar organic compounds. It has a molecular weight of 186.294 Da . More specific physical and chemical properties are not provided in the search results .Scientific Research Applications

Catalysis and Synthetic Chemistry

- Favorskii-Like Rearrangement : Demonstrates the reaction of α-bromoamide with 1-cyclopentylpiperazine, leading to a Favorskii-like rearranged product under specific conditions, highlighting the application in synthetic transformations (Kelly et al., 2013).

- Selective Generation and Condensation : Describes the generation of carbanion from (1H-1,2,4-triazol-1-yl)methyl and its condensation with carbonyl compounds, indicating its significance in agricultural and medicinal chemistry (Lassalas et al., 2017).

Alcohol Oxidation and Effects on Cells

- Alcohol-Induced Apoptosis in Leydig Cells : Explores how ethanol at certain concentrations induces apoptosis in Leydig cells, providing insights into alcohol's cellular effects and its pathways (Jang et al., 2002).

Kinetic Resolution and Oxidation Reactions

- Kinetic Resolution of Secondary Alcohols : Examines the esterification of secondary alcohol catalyzed by chiral derivatives, offering a computational study for predicting selectivity in kinetic resolution reactions (Larionov et al., 2012).

- Peroxidative Oxidation of Alkanes and Alcohols : Investigates the catalytic activity of copper complexes towards the oxidation of alcohols, demonstrating applications in synthesizing specific chemical products (Sutradhar et al., 2018).

Biofuel Production

- Engineering Escherichia coli for Isobutanol Production : Compares various alcohol dehydrogenases for producing isobutanol in E. coli, showing potential in biofuel production through genetic engineering (Atsumi et al., 2009).

Organic Synthesis

- Synthesis of Piperazine Derivatives : Describes the synthesis of novel piperazine compounds, indicating applications in developing new chemical entities for potential therapeutic use (Hai-tao, 2011).

Safety And Hazards

properties

IUPAC Name |

2-[4-(2-methylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYZCCAKAPCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406288 | |

| Record name | 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutylpiperazin-1-yl)ethanol | |

CAS RN |

34581-19-6 | |

| Record name | 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.